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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzonitrile

Cat. No.: B033194 Get Quote

CAS Number: 64113-84-4

This technical guide provides an in-depth overview of 2-Fluoro-5-methylbenzonitrile, a key

chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and

professionals in drug development, this document details its chemical properties, synthesis,

applications, and relevant experimental protocols.

Chemical and Physical Properties
2-Fluoro-5-methylbenzonitrile is a substituted aromatic nitrile with the molecular formula

C₈H₆FN. It presents as a white to off-white crystalline solid under standard conditions. Below is

a summary of its key physical and chemical properties.
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Property Value Reference(s)

CAS Number 64113-84-4 General

Molecular Formula C₈H₆FN General

Molecular Weight 135.14 g/mol General

Melting Point 50-52 °C [1]

Flash Point 94 °C (closed cup) [1]

Appearance
White to orange to green

powder/crystal
General

Solubility Soluble in methanol General

Spectroscopic Data
The structural elucidation of 2-Fluoro-5-methylbenzonitrile is supported by various

spectroscopic techniques. Theoretical and experimental studies have provided insights into its

vibrational and magnetic resonance spectra.[2]

Infrared (IR) and Raman Spectroscopy: Vibrational analysis of 2-Fluoro-5-methylbenzonitrile
has been performed using FT-IR and FT-Raman spectroscopy, with assignments supported by

density functional theory (DFT) calculations.[2] Key vibrational modes include:

C-H stretching (aromatic): Typically observed around 3066-3075 cm⁻¹.[2]

C≡N stretching: A strong band is expected in the region of 2220-2260 cm⁻¹. For 2-fluoro-5-
methylbenzonitrile, this has been observed at 2252 cm⁻¹.[2]

C-CH₃ stretching: This vibration is often coupled with C-H in-plane bending and is observed

around 1214 cm⁻¹ in the FT-IR spectrum and 1217 cm⁻¹ in the FT-Raman spectrum.[2]

C-F stretching: The C-F stretching vibration is typically found in the fingerprint region of the

IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental spectra with

peak-by-peak assignments are not readily available in the searched literature, the expected ¹H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://patents.google.com/patent/WO2016024224A1/en
https://patents.google.com/patent/WO2016024224A1/en
https://www.benchchem.com/product/b033194?utm_src=pdf-body
https://www.researchgate.net/publication/283779936_Molecular_structure_vibrational_spectroscopic_studies_and_analysis_of_2-fluoro-5-methylbenzonitrile
https://www.benchchem.com/product/b033194?utm_src=pdf-body
https://www.researchgate.net/publication/283779936_Molecular_structure_vibrational_spectroscopic_studies_and_analysis_of_2-fluoro-5-methylbenzonitrile
https://www.researchgate.net/publication/283779936_Molecular_structure_vibrational_spectroscopic_studies_and_analysis_of_2-fluoro-5-methylbenzonitrile
https://www.benchchem.com/product/b033194?utm_src=pdf-body
https://www.benchchem.com/product/b033194?utm_src=pdf-body
https://www.researchgate.net/publication/283779936_Molecular_structure_vibrational_spectroscopic_studies_and_analysis_of_2-fluoro-5-methylbenzonitrile
https://www.researchgate.net/publication/283779936_Molecular_structure_vibrational_spectroscopic_studies_and_analysis_of_2-fluoro-5-methylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and ¹³C NMR signals can be predicted based on the structure. The fluorine atom will cause

characteristic splitting of adjacent proton and carbon signals.

Synthesis and Reactions
2-Fluoro-5-methylbenzonitrile is a crucial intermediate in the synthesis of more complex

molecules, notably 2-fluoro-5-formylbenzonitrile, a precursor for the PARP inhibitor Olaparib.[3]

[4] The conversion of the methyl group to a formyl group is a key transformation. A common

method for this involves radical bromination of the methyl group followed by hydrolysis.[3]

Experimental Protocol: Bromination of 2-Fluoro-5-
methylbenzonitrile (General Procedure)
This protocol is based on general procedures for benzylic bromination.

Materials:

2-Fluoro-5-methylbenzonitrile

N-Bromosuccinimide (NBS)

Radical initiator (e.g., benzoyl peroxide or AIBN)

Anhydrous carbon tetrachloride or other suitable non-polar solvent

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-
Fluoro-5-methylbenzonitrile in the chosen anhydrous solvent under an inert atmosphere.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to

the solution.

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate

technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.

Filter off the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining

bromine, followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude 2-bromo-5-fluorobenzonitrile.

The crude product can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific laboratory

conditions.

Applications in Drug Development
The primary application of 2-Fluoro-5-methylbenzonitrile is in the synthesis of Poly(ADP-

ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5][6] PARP

inhibitors are particularly effective in treating cancers with deficiencies in DNA repair

mechanisms, such as those with BRCA1 or BRCA2 mutations.[7]

Synthesis Pathway to Olaparib Intermediate
2-Fluoro-5-methylbenzonitrile is a key starting material for the synthesis of a crucial

intermediate for Olaparib. The methyl group is first converted to a formyl group to yield 2-fluoro-

5-formylbenzonitrile, which then undergoes further reactions.[3]

2-Fluoro-5-methylbenzonitrile 2-(Bromomethyl)-5-fluorobenzonitrile Bromination (NBS, initiator) 2-Fluoro-5-formylbenzonitrile Hydrolysis Olaparib Intermediate Multi-step synthesis

Click to download full resolution via product page

Caption: Synthetic pathway from 2-Fluoro-5-methylbenzonitrile to an Olaparib intermediate.

Safety and Handling
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2-Fluoro-5-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled.[1] Standard laboratory safety precautions should be observed when handling this

compound. This includes the use of personal protective equipment such as gloves, safety

glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
2-Fluoro-5-methylbenzonitrile is a valuable building block in medicinal chemistry, with its

primary significance lying in its role as a precursor to PARP inhibitors like Olaparib. Its

synthesis and subsequent transformations are well-documented, providing a reliable pathway

for the production of these important therapeutic agents. A thorough understanding of its

properties, reactivity, and handling is essential for its effective and safe use in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Fluoro-5-
methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033194#2-fluoro-5-methylbenzonitrile-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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